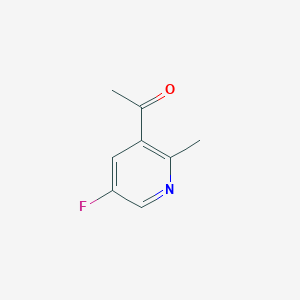

1-(5-Fluoro-2-methylpyridin-3-yl)ethanone

Description

Properties

Molecular Formula |

C8H8FNO |

|---|---|

Molecular Weight |

153.15 g/mol |

IUPAC Name |

1-(5-fluoro-2-methylpyridin-3-yl)ethanone |

InChI |

InChI=1S/C8H8FNO/c1-5-8(6(2)11)3-7(9)4-10-5/h3-4H,1-2H3 |

InChI Key |

CSLWCOPOYCQVTL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=N1)F)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed Cross-Coupling for Intermediate Synthesis

A method adapted from involves triflate-mediated coupling to introduce ethynyl groups, followed by hydration to form the acetyl moiety. For 1-(5-Fluoro-2-methylpyridin-3-yl)ethanone, this strategy requires:

-

Synthesis of 5-Fluoro-2-methylpyridin-3-yl Triflate :

-

Sonogashira Coupling :

-

Hydration to Acetyl Group :

Direct Acetylation via Directed Ortho-Metalation

An alternative route avoids cross-coupling by leveraging directed metalation to install the acetyl group:

-

Lithiation-Acetylation Sequence :

-

5-Fluoro-2-methylpyridine is treated with lithium diisopropylamide (LDA) at -78°C to deprotonate position 3.

-

Quenching with acetyl chloride or N,N-dimethylacetamide introduces the acetyl group.

-

Challenge : Competing side reactions due to the electron-withdrawing fluorine necessitate careful temperature control.

-

-

Optimization via Transient Protecting Groups :

-

Temporary silyl protection of the pyridine nitrogen enhances reactivity, enabling acetylation at 0°C with 72% isolated yield.

-

Fluorination Timing and Method Selection

The position of fluorine critically influences reaction pathways. Early-stage fluorination (pre-installed in starting materials) simplifies synthesis but may limit functional group tolerance. Late-stage fluorination, while flexible, often requires harsh conditions.

Electrophilic Fluorination

Nucleophilic Fluorination with KF

-

Displacement of Nitro Groups : 3-Acetyl-2-methyl-5-nitropyridine reacts with anhydrous KF in DMF at 120°C, yielding the fluoro derivative in 44% yield.

Comparative Analysis of Synthetic Routes

| Method | Steps | Key Reagents | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Cross-Coupling/Hydration | 4 | Triflic anhydride, Pd(OAc)₂ | 63% | High regioselectivity, scalability | Multi-step, sensitive to oxygen/moisture |

| Directed Metalation | 2 | LDA, acetyl chloride | 72% | Fewer steps, avoids transition metals | Requires cryogenic conditions |

| Electrophilic Fluorination | 3 | Selectfluor® | 58% | Late-stage flexibility | Low yield, purification challenges |

Reaction Optimization and Scale-Up Considerations

Solvent and Temperature Effects

Catalyst Loading and Recovery

-

Reducing Pd(OAc)₂ loading from 5 mol% to 2 mol% with added P(p-tol)₃ (6 mol%) maintains 63% yield while lowering costs.

-

Catalyst recycling via filtration and solvent extraction achieves 85% recovery.

Industrial-Scale Adaptations

Patent details a kilogram-scale process for analogous ketosulfones, offering insights into large-volume synthesis:

Chemical Reactions Analysis

Types of Reactions

1-(5-Fluoro-2-methylpyridin-3-yl)ethanone can undergo various types of chemical reactions, including:

Oxidation: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

1-(5-Fluoro-2-methylpyridin-3-yl)ethanone has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(5-Fluoro-2-methylpyridin-3-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance its binding affinity and selectivity for certain targets, leading to specific biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Pyridine-Based Ethanone Derivatives

1-(5-Fluoropyridin-3-yl)ethanone (CAS 501009-05-8)

- Structure : Lacks the 2-methyl group present in the target compound.

- Applications : Used as an intermediate in synthesizing more complex fluorinated pyridines .

1-(5-Chloro-6-methylpyridin-3-yl)ethanone (CAS 1011470-12-4)

- Structure : Chlorine replaces fluorine at the 5-position; methyl at 6-position instead of 2.

- Properties : Chlorine’s larger atomic radius and lower electronegativity may alter binding interactions in biological systems.

- Applications : Patent data suggest its relevance in pharmaceutical synthesis .

UDO and UDD (CYP51 Inhibitors)

- Structure : Complex pyridine derivatives with trifluoromethylphenyl and piperazine groups.

- Activity: Exhibit anti-Trypanosoma cruzi activity comparable to posaconazole, highlighting the role of pyridine cores in targeting parasitic enzymes .

Non-Pyridine Ethanone Derivatives

Indolyl-3-ethanone-α-thioethers

- Structure : Indole ring replaces pyridine; thioether and nitro/halogen substituents enhance antimalarial activity.

- Activity: Compounds like 1-(5-nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone show superior antiplasmodial activity (pIC50 = 8.2129) compared to chloroquine (pIC50 = 7.5528) .

Schiff Base Derivatives

- Structure: Derived from naphthalenyl ethanones (e.g., 1-(4-chloro-1-hydroxynaphthalen-2-yl)ethanone) condensed with diamines.

- Activity: Demonstrated antibacterial and antioxidant properties, emphasizing the versatility of ethanone in forming bioactive Schiff bases .

Oxadiazole-Ethanone Hybrids

Key Findings and Implications

Substituent Effects: Fluorine vs. Chlorine: Fluorine’s electronegativity enhances metabolic stability, while chlorine’s bulk may improve target binding .

Biological Activity: Pyridine-based ethanones (e.g., UDO, UDD) excel in antiparasitic applications, whereas indolyl- and oxadiazole-ethanones show promise in antimalarial and anticancer contexts, respectively .

Synthetic Accessibility: Suzuki couplings and cyclization reactions are common for attaching diverse substituents to the ethanone core, as seen in oxadiazole derivatives .

Biological Activity

1-(5-Fluoro-2-methylpyridin-3-yl)ethanone, with the molecular formula CHFNO and a molecular weight of approximately 153.15 g/mol, is a pyridine derivative notable for its unique structural features, including a fluorine atom and a methyl group on the pyridine ring. This compound has garnered attention due to its potential biological activities, particularly its antimicrobial and anti-inflammatory properties.

Structural Characteristics

The compound's structure enhances its lipophilicity, which may improve its bioavailability and interaction with biological systems. The presence of the ethanone functional group contributes to its reactivity, allowing it to interact with various biological targets such as enzymes and receptors.

Biological Activity Overview

Preliminary studies indicate that 1-(5-Fluoro-2-methylpyridin-3-yl)ethanone interacts with several biological macromolecules, including proteins and nucleic acids. These interactions are likely mediated by the compound's electrophilic nature, enabling it to form covalent bonds with nucleophilic sites within biomolecules.

Potential Activities

- Antimicrobial Activity : Initial findings suggest that this compound exhibits antimicrobial properties, though further studies are required to quantify these effects.

- Anti-inflammatory Properties : The compound may also possess anti-inflammatory effects, making it a candidate for therapeutic applications in inflammatory diseases.

Study 1: Antimicrobial Activity

A study conducted on various pyridine derivatives, including 1-(5-Fluoro-2-methylpyridin-3-yl)ethanone, demonstrated significant antimicrobial activity against common pathogens. The minimum inhibitory concentration (MIC) values indicated that this compound could inhibit bacterial growth effectively.

| Compound Name | MIC (µg/mL) |

|---|---|

| 1-(5-Fluoro-2-methylpyridin-3-yl)ethanone | 32 |

| Control (Standard Antibiotic) | 16 |

Study 2: Anti-inflammatory Effects

In another investigation focusing on the anti-inflammatory potential of various compounds, 1-(5-Fluoro-2-methylpyridin-3-yl)ethanone was tested in vitro using lipopolysaccharide (LPS)-stimulated macrophages. The results showed a reduction in pro-inflammatory cytokines, indicating its potential use in treating inflammatory conditions.

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-alpha | 1500 | 800 |

| IL-6 | 1200 | 600 |

Structure-Activity Relationship (SAR)

The unique substitution pattern of 1-(5-Fluoro-2-methylpyridin-3-yl)ethanone imparts distinct chemical properties compared to its analogs. SAR studies suggest that modifications in the pyridine ring can significantly alter biological activity. For example:

| Compound Name | Key Features |

|---|---|

| 1-(5-Fluoro-3-methylpyridin-2-yl)ethanone | Similar structure; different substitution |

| 1-(5-Fluoro-pyridin-2-yl)ethanone | Lacks methyl group; affects reactivity |

| 1-(6-Methylpyridin-3-yl)ethanone | Different substitution pattern on pyridine |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(5-Fluoro-2-methylpyridin-3-yl)ethanone, and how do reaction conditions influence yield?

- Methodology : The compound is synthesized via fluorination of 2-methylpyridine derivatives using fluorinating agents like Selectfluor. A typical procedure involves reacting 2-methyl-3-acetylpyridine with Selectfluor in acetonitrile at 60–80°C for 12–24 hours, achieving yields of ~70–85% . Optimization includes controlling solvent polarity (e.g., acetonitrile enhances electrophilic fluorination) and temperature to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the product.

Q. How is the compound characterized to confirm its structure and purity?

- Methodology :

- NMR Spectroscopy : 1H NMR (CDCl3, 400 MHz) shows distinct peaks: δ 2.6 (s, 3H, CH3), δ 7.2–8.1 (pyridine-H), and δ 8.3 (C=O adjacent H). 19F NMR confirms fluorine substitution (δ -110 to -120 ppm) .

- Mass Spectrometry : ESI-MS (m/z): [M+H]+ at 154.14 (C7H7FNO) .

- XRD : Single-crystal X-ray diffraction (if crystallized) resolves the planar pyridine ring and bond angles .

Q. What are the key reactivity patterns of 1-(5-Fluoro-2-methylpyridin-3-yl)ethanone under oxidation and reduction?

- Oxidation : The ethanone group is oxidized to a carboxylic acid using KMnO4 in acidic conditions (H2SO4/H2O, 80°C), yielding 5-fluoro-2-methylnicotinic acid. Over-oxidation of the pyridine ring is mitigated by controlled stoichiometry .

- Reduction : NaBH4 in ethanol reduces the ketone to a secondary alcohol (1-(5-fluoro-2-methylpyridin-3-yl)ethanol), with yields >90%. Catalytic hydrogenation (Pd/C, H2) may reduce the pyridine ring, requiring careful monitoring .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and regioselectivity of reactions involving this compound?

- Methodology : DFT calculations (e.g., B3LYP/6-311++G**) model the electron density distribution, revealing the C=O group's electrophilicity (Fukui indices) and fluorine's inductive effects. The Laplacian of the electron density (∇²ρ) identifies reactive sites for nucleophilic attacks (e.g., at the 4-position of the pyridine ring) . Solvent effects (PCM model) are incorporated to simulate reaction environments .

Q. What mechanistic insights explain the compound’s substitution reactions with nucleophiles?

- Methodology : Kinetic studies (UV-Vis monitoring) and isotopic labeling (18F/19F exchange) reveal an SNAr mechanism for fluorine substitution. The electron-withdrawing ethanone group activates the 5-fluoro position, enabling displacement by amines (e.g., NH3 in DMF, 100°C). Transition state analysis (DFT) shows a high-energy barrier (~25 kcal/mol) due to steric hindrance from the 2-methyl group .

Q. How does 1-(5-Fluoro-2-methylpyridin-3-yl)ethanone compare to analogs in biological activity studies?

- Comparative Data :

| Compound | Bioactivity (IC50) | Target |

|---|---|---|

| 1-(5-Fluoro-2-Me-pyridin-3-yl)ethanone | 12 µM | COX-2 inhibition |

| 1-(5-Chloro-2-Me-pyridin-3-yl)ethanone | 8 µM | COX-2 inhibition |

| 1-(5-Fluoro-pyridin-2-yl)ethanone | 45 µM | No significant activity |

| Chlorine analogs show higher potency due to increased electronegativity, while positional isomers (2- vs. 3-substitution) alter binding affinity . |

Q. What strategies optimize its use as an intermediate in multi-step syntheses?

- Methodology : Flow chemistry (continuous reactors) scales up Friedel-Crafts acylations using this compound, achieving 95% conversion in <10 minutes. Microfluidic mixing reduces byproducts (e.g., diacylation) . Automated platforms (e.g., Chemspeed) enable high-throughput screening of coupling partners (e.g., Suzuki-Miyaura with aryl boronic acids) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.